

A Technical Guide to High-Purity L-Glutamine- $^{15}\text{N}_2$ for Metabolic Research

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Compound of Interest

Compound Name: L-Glutamine- $^{15}\text{N}_2$

Cat. No.: B1357193

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of high-purity L-Glutamine- $^{15}\text{N}_2$, a critical stable isotope-labeled compound for tracing nitrogen flux and understanding cellular metabolism. We detail commercial suppliers, their product specifications, a comprehensive experimental protocol for ^{15}N tracing studies, and key metabolic pathways involving glutamine.

Introduction to L-Glutamine- $^{15}\text{N}_2$

L-Glutamine- $^{15}\text{N}_2$ is a stable isotope-labeled form of the amino acid L-glutamine, where both nitrogen atoms are replaced with the heavy isotope, nitrogen-15 (^{15}N). This non-radioactive tracer is indispensable for metabolic flux analysis (MFA) and stable isotope-resolved metabolomics (SIRM).[1] Researchers utilize L-Glutamine- $^{15}\text{N}_2$ to track the metabolic fate of glutamine's nitrogen atoms through various biochemical pathways.[1][2] Its applications are pivotal in cancer research, immunology, and neurobiology to elucidate how cells utilize glutamine for energy, biosynthesis of nucleotides and amino acids, and maintaining redox homeostasis.[3][4][5]

Commercial Suppliers and Product Specifications

Several reputable suppliers offer high-purity L-Glutamine- $^{15}\text{N}_2$ for research purposes. The quality and specifications from leading vendors are crucial for experimental reproducibility. Below is a comparative summary of products available from prominent suppliers.

Supplier	Product Name	Isotopic Purity (atom % ^{15}N)	Chemical Purity	CAS Number	Molecular Weight	Physical Form
Cambridge Isotope Laboratories, Inc.	L-Glutamine ($^{15}\text{N}_2$, 98%)	$\geq 98\%$	$\geq 98\%$	204451-48-9	148.13	Solid
Sigma-Aldrich (Merck)	L-Glutamine- $^{15}\text{N}_2$	98 atom % ^{15}N	Not specified	204451-48-9	148.13	Solid
Biosynth	L-Glutamine- $^{15}\text{N}_2$	Not specified	Not specified	204451-48-9	148.13	Solid
MedChem Express	L-Glutamine- $^{15}\text{N}_2$	Not specified	$>98\%$	204451-48-9	148.13	Solid
GlpBio	L-Glutamine- $^{15}\text{N}_2$	Not specified	$>98\%$	204451-48-9	148.13	Solid

Note: Specifications are subject to change and should be verified on the supplier's website or Certificate of Analysis.

Key Applications and Experimental Protocols

The primary application of L-Glutamine- $^{15}\text{N}_2$ is as a tracer in metabolic studies to quantify the contribution of glutamine to various downstream metabolic pathways.[\[1\]](#)[\[3\]](#) A common application is in cell culture to study how cancer cells reprogram their metabolism.[\[2\]](#)[\[6\]](#)

Detailed Protocol: ^{15}N Isotope Tracing in Cultured Mammalian Cells

This protocol provides a general framework for a stable isotope tracing experiment using L-Glutamine- $^{15}\text{N}_2$ in adherent mammalian cells, followed by metabolite extraction and analysis by mass spectrometry (MS).

1. Cell Culture and Labeling:

- Culture cells in standard complete medium until they reach 70-80% confluency.
- Prepare the labeling medium: Use glutamine-free RPMI-1640 or DMEM supplemented with 10% dialyzed fetal bovine serum (dFBS), 1% penicillin-streptomycin, and a physiological concentration (e.g., 2-4 mM) of L-Glutamine- $^{15}\text{N}_2$.[\[2\]](#)
- Aspirate the standard medium, wash the cells once with pre-warmed sterile phosphate-buffered saline (PBS).
- Add the pre-warmed ^{15}N -labeling medium to the cells.
- Incubate the cells for a desired time course (e.g., 0, 6, 12, 24 hours) to allow for the incorporation of ^{15}N into downstream metabolites.[\[2\]](#)[\[7\]](#)

2. Metabolite Extraction:

- After incubation, place the culture plates on ice and aspirate the labeling medium.
- Wash the cell monolayer twice with ice-cold PBS.
- Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each plate.
- Scrape the cells using a cell scraper and transfer the cell suspension to a microcentrifuge tube.
- Vortex the tubes vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.
- Centrifuge the samples at high speed (e.g., $14,000 \times g$) for 10 minutes at 4°C .
- Transfer the supernatant, which contains the polar metabolites, to a new tube.

- Dry the metabolite extracts under a stream of nitrogen gas or using a vacuum concentrator. Store the dried extracts at -80°C until analysis.[7]

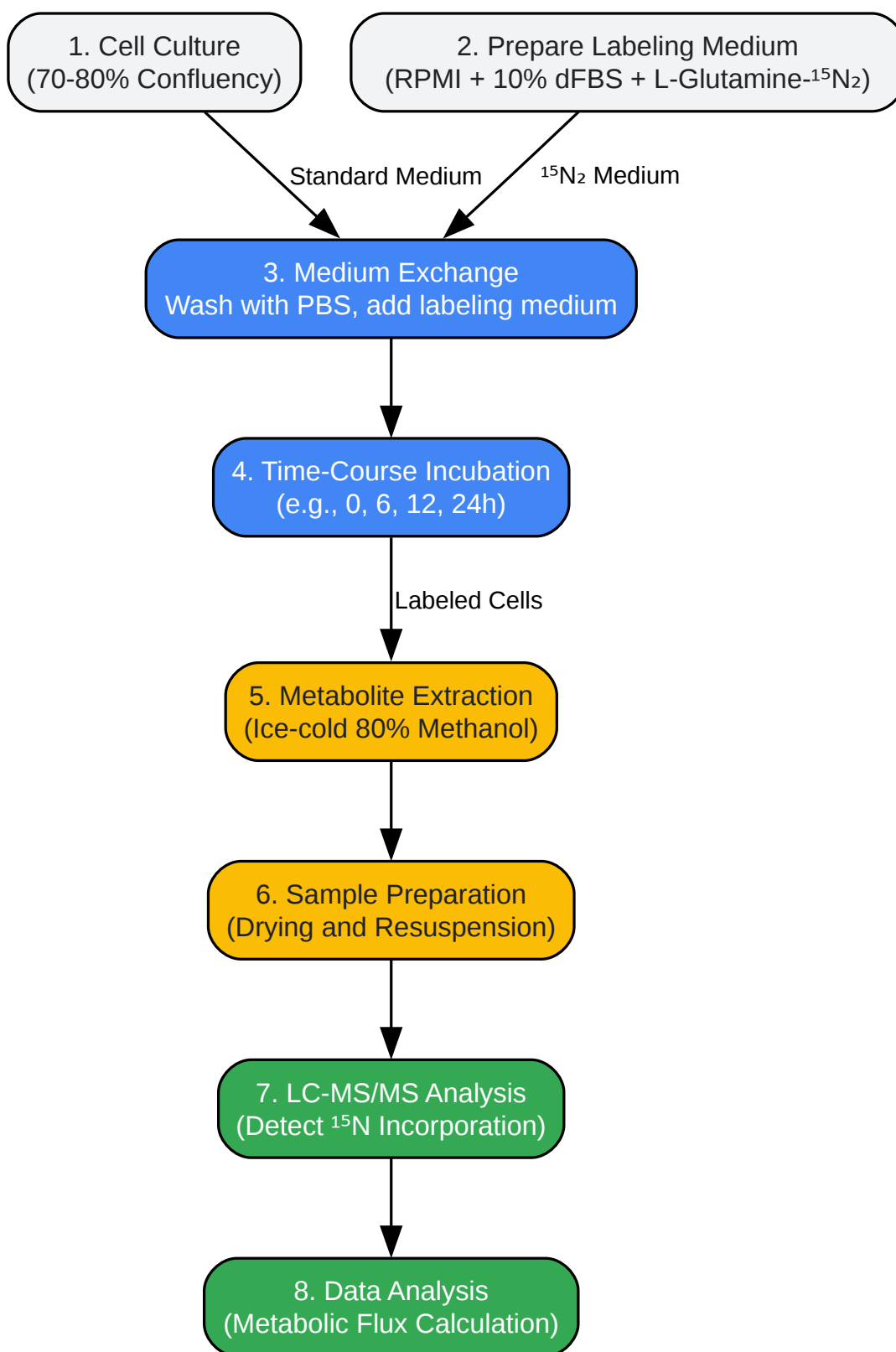
3. Mass Spectrometry Analysis:

- Prior to analysis, resuspend the dried metabolite extract in a suitable solvent, such as 50:50 methanol:water with 0.1% formic acid.[2]
- Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[2][8]
- For LC-MS, use a high-resolution mass spectrometer coupled to a liquid chromatography system. Metabolites are typically separated using a reverse-phase or HILIC column.[2]
- Set the mass spectrometer to acquire data in a way that can distinguish between unlabeled (^{14}N) and labeled (^{15}N) isotopologues of metabolites. This is often done using Selected Reaction Monitoring (SRM) on a triple quadrupole instrument or by acquiring full scan data on a high-resolution instrument like a Q-TOF or Orbitrap.[2]
- The mass shift resulting from the incorporation of one or two ^{15}N atoms (M+1 or M+2, respectively) is measured to determine the extent of labeling in downstream metabolites like glutamate, other amino acids, and nucleotides.

Visualizing Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex experimental workflows and metabolic pathways, aiding in the comprehension and design of experiments.

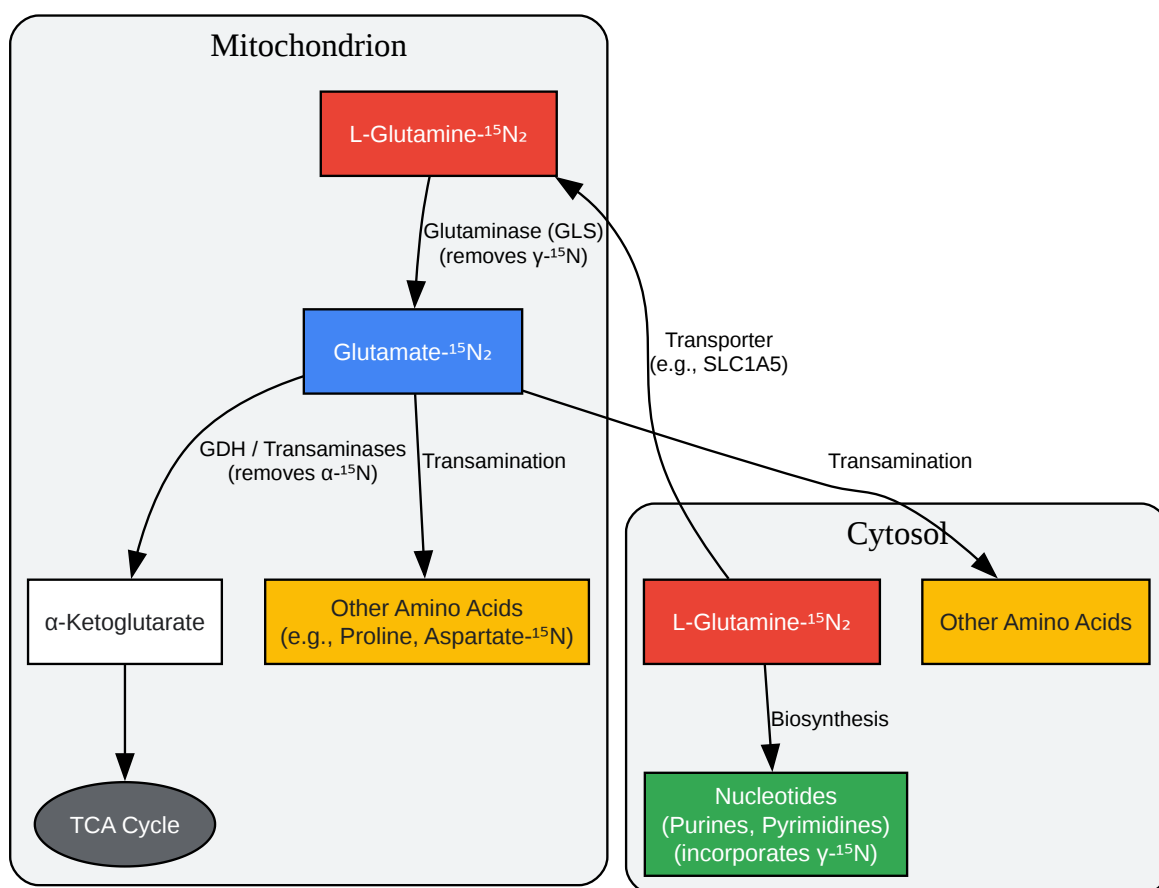
Experimental Workflow



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Caption: Workflow for ^{15}N stable isotope tracing in cell culture.

Glutamine Metabolism and ^{15}N Incorporation Pathway



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Caption: Key pathways of L-Glutamine- $^{15}\text{N}_2$ metabolism.

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